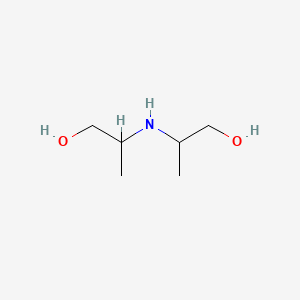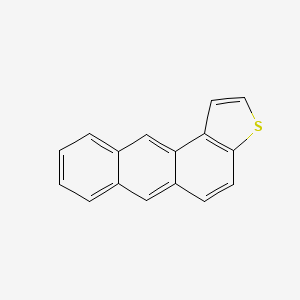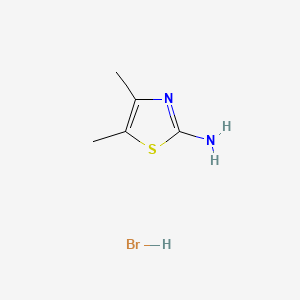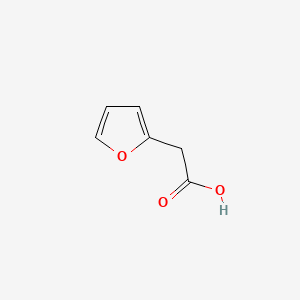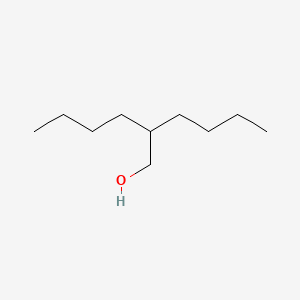
Heptadecyl acetate
概要
説明
Heptadecyl acetate is an organic compound with the molecular formula C19H38O2. It is an ester formed from heptadecanol and acetic acid. This compound is known for its use in various industrial applications due to its unique chemical properties. It is a colorless to pale yellow liquid with a faint, pleasant odor.
準備方法
Synthetic Routes and Reaction Conditions: Heptadecyl acetate is typically synthesized through an esterification reaction between heptadecanol and acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction can be represented as follows:
C17H35OH+CH3COOH→C19H38O2+H2O
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where heptadecanol and acetic acid are mixed in the presence of a strong acid catalyst. The mixture is heated to around 150-200°C to facilitate the reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield heptadecanol and acetic acid. Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, while basic hydrolysis (saponification) involves a strong base like sodium hydroxide.
Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, this compound can be oxidized to produce heptadecanoic acid and other by-products.
Reduction: Reduction of this compound can yield heptadecanol, especially when using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water, sulfuric acid (acidic hydrolysis), sodium hydroxide (basic hydrolysis).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Hydrolysis: Heptadecanol and acetic acid.
Oxidation: Heptadecanoic acid.
Reduction: Heptadecanol.
科学的研究の応用
Heptadecyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis. It is also employed in the study of esterification and hydrolysis reactions.
Biology: Acts as a pheromone in certain insect species, making it useful in entomological studies and pest control research.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the manufacture of fragrances, lubricants, and plasticizers. Its pleasant odor makes it a valuable component in perfumes and cosmetics.
作用機序
The mechanism of action of heptadecyl acetate varies depending on its application:
As a Pheromone: It interacts with specific olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion.
In Chemical Reactions: Acts as a reactant or intermediate, undergoing transformations through well-defined organic reactions like esterification, hydrolysis, and reduction.
類似化合物との比較
Heptadecyl acetate can be compared with other long-chain esters such as octadecyl acetate and hexadecyl acetate:
Octadecyl Acetate (C20H40O2): Similar in structure but has one additional carbon atom in the alkyl chain. It shares similar properties and applications but may have slightly different physical characteristics like melting and boiling points.
Hexadecyl Acetate (C18H36O2): Has one fewer carbon atom in the alkyl chain. It also shares similar properties and applications but with slight variations in physical properties.
Uniqueness: this compound’s specific chain length and ester functional group make it particularly suitable for applications requiring a balance of hydrophobicity and reactivity. Its use as a pheromone in insect behavior studies highlights its unique biological activity compared to other esters.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry Its unique chemical properties and reactivity make it a valuable substance for research and practical applications
特性
IUPAC Name |
heptadecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(2)20/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBUNTANUVVMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231612 | |
| Record name | Heptadecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-20-8 | |
| Record name | 1-Heptadecanol, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptadecyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptadecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Heptadecyl acetate in the context of the provided research?
A1: The research primarily highlights two key roles of this compound:
- [1] Component of Essential Oil: this compound is identified as a significant component (5.52%) of the essential oil extracted from the fruit of Syzygium cumini []. This essential oil exhibits potential antibacterial activity, suggesting a possible application as an anti-meningitis agent.
- [2] Model Compound in Monolayer Studies: While not explicitly stated, the first research article utilizes long-chain fatty acids and their esters, including potentially this compound, to study the thermodynamic properties of mixed monolayers []. These studies contribute to understanding the behavior of molecules at interfaces, which has implications for various fields like material science and pharmaceuticals.
Q2: Can you elaborate on the significance of studying mixed monolayers using compounds like this compound?
A2: Research on mixed monolayers, as exemplified by the study using Pentadecanoic acid and various esters [], provides valuable insights into molecular interactions at interfaces. These interactions influence the physical and chemical properties of materials, such as:
Q3: Does the research provide any information about the safety or potential applications of this compound based on its presence in Syzygium cumini essential oil?
A3: While the research identifies this compound as a component of Syzygium cumini essential oil and suggests its potential as an anti-meningitis agent based on predicted antibacterial activity [], it's crucial to emphasize that this is preliminary research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol](/img/structure/B1265575.png)

